(4-(6-环丙基哒嗪-3-基)哌嗪-1-基)(2-苯基噻唑-4-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and yields .Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. It includes studying the reaction conditions, products, and mechanisms .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, stability, reactivity, and spectroscopic properties .科学研究应用
当然!以下是对 (4-(6-环丙基哒嗪-3-基)哌嗪-1-基)(2-苯基噻唑-4-基)甲酮 的科学研究应用的全面分析:
抗菌剂
(4-(6-环丙基哒嗪-3-基)哌嗪-1-基)(2-苯基噻唑-4-基)甲酮: 作为抗菌剂具有潜力。其结构使其能够与细菌细胞壁相互作用并抑制各种细菌菌株的生长。 该化合物对革兰氏阳性菌和革兰氏阴性菌特别有效,使其成为开发新型抗生素的宝贵候选药物 .
抗真菌应用
该化合物也表现出抗真菌特性。它可以破坏真菌的细胞膜完整性,导致细胞死亡。 这使其成为治疗真菌感染的有希望的候选药物,尤其是那些对传统抗真菌药物有耐药性的真菌感染 .
抗肿瘤活性
研究表明,(4-(6-环丙基哒嗪-3-基)哌嗪-1-基)(2-苯基噻唑-4-基)甲酮 具有抗肿瘤特性。它可以通过干扰癌细胞的 DNA 复制过程来诱导癌细胞凋亡。 该化合物可以开发成针对各种类型癌症的化疗药物 .
抗炎作用
该化合物因其抗炎作用而被研究。它可以抑制促炎细胞因子的产生,从而减轻炎症。 这使其成为治疗类风湿性关节炎和炎症性肠病等炎症性疾病的潜在候选药物 .
神经保护剂
(4-(6-环丙基哒嗪-3-基)哌嗪-1-基)(2-苯基噻唑-4-基)甲酮: 作为神经保护剂显示出希望。它可以保护神经元免受氧化应激和凋亡,这在阿尔茨海默病和帕金森病等神经退行性疾病中很常见。 该化合物可用于开发减缓这些疾病进展的治疗方法 .
抗病毒应用
该化合物具有潜在的抗病毒应用。它可以通过干扰病毒的 RNA 或 DNA 合成来抑制某些病毒的复制。 这使其成为开发针对流感病毒和 HIV 等病毒的抗病毒药物的候选药物 .
抗氧化特性
研究表明,该化合物具有抗氧化特性。它可以清除自由基并减少细胞的氧化应激。 这种特性有利于预防细胞损伤和衰老,它可用于开发旨在减少氧化应激的补充剂或药物 .
心脏保护作用
(4-(6-环丙基哒嗪-3-基)哌嗪-1-基)(2-苯基噻唑-4-基)甲酮: 因其心脏保护作用而被研究。它可以通过调节参与心脏病的各种信号通路来减小心肌梗死的大小并改善心脏功能。 这使其成为治疗心血管疾病的潜在治疗剂 .
作用机制
Target of Action
Similar compounds have been shown to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting that this compound may also target similar bacterial species.
Mode of Action
It’s known that similar compounds interact with their targets and cause changes that lead to the inhibition of the target organism
Biochemical Pathways
Similar compounds have been shown to interfere with the normal functioning ofMycobacterium tuberculosis H37Ra , suggesting that this compound may also affect similar biochemical pathways.
Pharmacokinetics
Similar compounds have been evaluated for their drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule is a good initial predictor of a drug’s bioavailability.
Result of Action
Similar compounds have been shown to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting that this compound may also have similar effects.
安全和危害
属性
IUPAC Name |
[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5OS/c27-21(18-14-28-20(22-18)16-4-2-1-3-5-16)26-12-10-25(11-13-26)19-9-8-17(23-24-19)15-6-7-15/h1-5,8-9,14-15H,6-7,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEVLVSTSWWYFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CSC(=N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。